Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate
Overview
Description
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate, also known as Ethyl TCA, is a chemical compound with the CAS Number: 889944-72-3 . It has a molecular weight of 269.51 and its molecular formula is C8H7Cl3N2O2 . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid or liquid .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate is 1S/C8H7Cl3N2O2/c1-2-15-5(14)3-4-6(9)12-8(11)13-7(4)10/h2-3H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate is stored at room temperature in an inert atmosphere .Scientific Research Applications
Synthesis and Structural Analysis :
- Campaigne et al. (1981) reported the synthesis of ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate, a compound related to Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate. The structure of this compound and its reactions were detailed, emphasizing the importance of single crystal X-ray diffraction analysis in confirming the molecular structure (Campaigne et al., 1981).
Antimicrobial Activity :
- Farghaly et al. (2015) explored the synthesis of 2-(5-substituted-pyridazine-3,6-dion-4-yl)perimidine derivatives using Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate. These compounds exhibited significant antimicrobial activity, demonstrating the potential of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate derivatives in creating new antimicrobial agents (Farghaly, Abdallah, & Muhammad, 2015).
Biological Relevance and Synthetic Routes :
- Kókai et al. (2016) elaborated a new synthetic route to access diazaoxindoles, compounds of biological relevance, starting from Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives. This study highlights the significance of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate in synthesizing biologically relevant compounds (Kókai et al., 2016).
Chemical Reactions and New Routes :
- Elnagdi et al. (1988) reported the preparation of Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate and its reactivity with various electrophilic reagents. This study provides insights into the versatility of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate in synthesizing diverse compounds (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
Cancer Treatment and 5-Lipoxygenase Inhibition :
- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, some of which showed promising results as anticancer and anti-5-lipoxygenase agents. This research demonstrates the potential of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate derivatives in the field of cancer treatment (Rahmouni et al., 2016).
Safety And Hazards
The safety information for Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate includes several hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P271, P280, P302, P304, P305, P310, P313, P332, P337, P338, P340, P351, P352 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O2/c1-2-15-5(14)3-4-6(9)12-8(11)13-7(4)10/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZKVKDEGXYGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650754 | |
Record name | Ethyl (2,4,6-trichloropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate | |
CAS RN |
889944-72-3 | |
Record name | Ethyl (2,4,6-trichloropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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